1-Palmitoyl-2-oleoyl-sn-glycerol-3-phosphocholine

Beschreibung

Molecular Architecture and Stereochemical Configuration

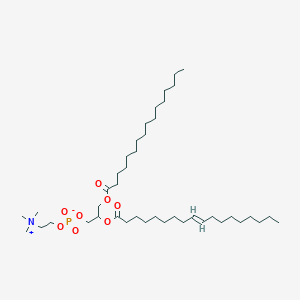

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) is a glycerophospholipid characterized by a glycerol backbone esterified with two fatty acyl chains and a phosphocholine headgroup. The sn-1 position of the glycerol is occupied by a fully saturated 16-carbon palmitoyl chain (16:0), while the sn-2 position contains an 18-carbon monounsaturated oleoyl chain (18:1(9Z)) with a cis double bond at the ninth carbon. The sn-3 position is linked to a phosphocholine group, which consists of a phosphate bridge connecting the glycerol to a choline moiety.

The stereochemical specificity of the molecule is denoted by the sn-glycero-3 prefix, indicating that the phosphocholine group is attached to the third carbon of the glycerol in the L-configuration. This stereospecific arrangement is critical for maintaining the structural integrity of lipid bilayers, as it ensures proper alignment of the hydrophobic tails and hydrophilic headgroup. Molecular dynamics simulations reveal that the glycerol backbone adopts a rigid conformation in the bilayer core, with torsion angles θ3 (C1–C2–C3–O31) and θ4 (C2–C3–O31–P) constrained to near-trans configurations. The choline headgroup exhibits dynamic flexibility, oscillating between gauche and antiperiplanar conformations while maintaining an average orientation parallel to the membrane surface.

Systematic IUPAC Nomenclature and Common Synonyms

The systematic IUPAC name for this compound is 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine , which precisely describes its stereochemistry and substituents. The nomenclature follows these rules:

- sn-glycero-3 : Specifies the stereochemical numbering of the glycerol backbone, with the phosphocholine group at position 3.

- 1-palmitoyl : Indicates a hexadecanoyl (C16:0) chain esterified to the sn-1 hydroxyl.

- 2-oleoyl : Denotes an (9Z)-octadecenoyl (C18:1Δ9) chain at the sn-2 position.

Common synonyms include:

- L-α-1-Palmitoyl-2-oleoylphosphatidylcholine

- 1-Hexadecanoyl-2-(9Z-octadecenoyl)-sn-glycero-3-phosphocholine

- GPCho(34:1) (lipid shorthand notation indicating 34 carbons and 1 double bond in the acyl chains).

The lipid number PC(16:0/18:1(9Z)) concisely represents the phosphatidylcholine class, with acyl chain lengths and unsaturation positions specified.

Structural Variants in Phosphatidylcholine Family

Phosphatidylcholines (PCs) exhibit structural diversity primarily through variations in their acyl chains. Below is a comparative analysis of key variants:

| Phosphatidylcholine Variant | sn-1 Acyl Chain | sn-2 Acyl Chain | Molecular Formula | Common Name |

|---|---|---|---|---|

| Dipalmitoylphosphatidylcholine | 16:0 | 16:0 | C₄₀H₈₀NO₈P | DPPC |

| 1-Stearoyl-2-oleoyl-sn-glycero-3-phosphocholine | 18:0 | 18:1(9Z) | C₄₆H₉₀NO₈P | SOPC |

| 1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine | 16:0 | 18:2(9Z,12Z) | C₄₂H₇₈NO₈P | PLPC |

Eigenschaften

Molekularformel |

C42H82NO8P |

|---|---|

Molekulargewicht |

760.1 g/mol |

IUPAC-Name |

[3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C42H82NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h20-21,40H,6-19,22-39H2,1-5H3/b21-20+ |

InChI-Schlüssel |

WTJKGGKOPKCXLL-QZQOTICOSA-N |

Isomerische SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C/CCCCCCCC |

Kanonische SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |

Herkunft des Produkts |

United States |

Biologische Aktivität

1-Palmitoyl-2-oleoyl-sn-glycerol-3-phosphocholine (POPC) is a phospholipid that plays a significant role in biological membranes and has various applications in biochemistry and pharmacology. Its unique structural properties contribute to its biological activity, particularly in the context of membrane dynamics, signaling pathways, and therapeutic applications.

Structural Characteristics

POPC is characterized by its acyl chains: palmitic acid (C16:0) at the sn-1 position and oleic acid (C18:1) at the sn-2 position. This structure influences its fluidity and interactions within lipid bilayers, making it a common component in model membranes used for research.

Molecular Structure

| Component | Description |

|---|---|

| Acyl Chain 1 | Palmitic acid (C16:0) |

| Acyl Chain 2 | Oleic acid (C18:1) |

| Glycerol Backbone | Glycerol |

| Phosphate Group | Phosphocholine |

Membrane Dynamics

POPC is crucial for maintaining membrane integrity and fluidity. Studies have shown that it can form various types of liposomes, including small unilamellar vesicles (SUVs) and large unilamellar vesicles (LUVs), which are essential for drug delivery systems and membrane protein studies .

Interaction with Proteins

Research indicates that POPC interacts with various proteins, influencing their conformation and activity. For instance, immobilized liposome chromatography has been utilized to study protein-membrane interactions, revealing insights into how POPC affects protein refolding processes .

Role in Signaling Pathways

POPC serves as a substrate for enzymes involved in lipid metabolism and signaling. It is recognized as an endogenous ligand for peroxisome proliferator-activated receptors (PPARs), particularly PPARα, which plays a role in lipid metabolism and inflammation . This interaction underscores its potential therapeutic applications in metabolic disorders.

Study on Lipid Transfer Proteins

A study demonstrated that phosphatidylcholine transfer protein (PC-TP) interacts with POPC, influencing insulin signaling pathways. The inhibition of PC-TP led to increased levels of insulin receptor substrate 2 (IRS2), suggesting that POPC may play a role in modulating insulin sensitivity .

Therapeutic Applications

POPC has been investigated as a component of synthetic lung surfactants, such as Surfaxin, which is used to treat respiratory distress syndrome in premature infants. Its ability to reduce surface tension in alveoli helps prevent collapse during breathing .

Research Findings

Recent studies have highlighted the following key findings regarding POPC:

- Lipid Bilayer Formation : POPC forms stable lipid bilayers that mimic biological membranes, facilitating the study of membrane-associated processes.

- Protein Interaction : POPC's interactions with membrane proteins can alter their activity and stability, impacting cellular signaling pathways.

- Therapeutic Potential : As a component of surfactants, POPC shows promise in clinical applications for respiratory diseases.

Wissenschaftliche Forschungsanwendungen

Biophysical Studies

Membrane Dynamics and Lipid Rafts

POPC is extensively used in biophysical experiments to study membrane properties and dynamics. Its unique structural characteristics make it an ideal candidate for creating model membranes that mimic cellular environments. Research has shown that POPC is integral in the formation of lipid rafts—microdomains within membranes that facilitate signaling processes and protein interactions .

Lipid Bilayer Investigations

Studies utilizing POPC have contributed significantly to understanding lipid bilayer behavior, including permeability and phase transitions. These investigations are essential for elucidating how lipids interact with proteins and other biomolecules within cellular membranes .

Medical Applications

Role in Cognitive Function

Recent research has highlighted the potential of POPC in enhancing cognitive functions. A study demonstrated that oral administration of POPC improved cognitive performance in individuals with mild cognitive impairment, suggesting its role in synaptic plasticity and memory enhancement . The compound appears to enhance long-term depression (LTD), a process crucial for learning and memory, thereby offering therapeutic possibilities for neurodegenerative conditions.

Peripheral Neuropathy Treatment

POPC has been implicated in studies related to peripheral neuropathy. It serves as an endogenous ligand for peroxisome proliferator-activated receptor alpha (PPARα), influencing lipid metabolism and inflammation regulation. Alterations in myelin fatty acid composition, including the presence of POPC, have been associated with neuropathic conditions .

Pharmaceutical Formulations

Surfactant Component

POPC has been utilized as a component in synthetic lung surfactants, such as Surfaxin, which was indicated for treating respiratory distress syndrome in premature infants. This application underscores its importance in formulations designed to improve lung function by reducing surface tension in alveoli .

Research on Lipid Interactions

Lipid-Lipid and Lipid-Protein Interactions

Research involving POPC has provided insights into how lipids interact with each other and with proteins. These interactions are vital for understanding various biological processes, including signal transduction and membrane fusion events .

- Cognitive Enhancement Study : A clinical trial demonstrated that daily intake of POPC improved cognitive scores in patients with mild cognitive impairment over six months, highlighting its potential as a neuroprotective agent .

- Peripheral Neuropathy Research : Studies on mice lacking sterol regulatory element-binding factor-1c revealed that alterations in fatty acid synthesis involving POPC could lead to peripheral neuropathy, emphasizing its role in lipid metabolism .

- Surfactant Efficacy Study : Research on the efficacy of synthetic lung surfactants containing POPC showed significant improvements in lung function among premature infants diagnosed with respiratory distress syndrome .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between POPC and related phospholipids:

Key Research Findings

- Membrane Fluidity and Phase Behavior: POPC’s monounsaturated sn-2 chain ensures membrane fluidity at physiological temperatures, unlike DPPC, which forms rigid gel phases above 41°C . Cholesterol incorporation increases the order parameter of POPC bilayers, mimicking lipid raft microdomains . PDPC’s polyunsaturated DHA chain enhances membrane flexibility, critical for neuronal signaling .

Metabolic and Signaling Roles :

- POPC activates PPARα in hepatocytes, modulating fatty acid oxidation and ketogenesis during fasting . In contrast, DPPC lacks PPAR ligand activity but is essential for lung surfactant function .

- Plasmalogens (PlsCho) with 18:1 at sn-2 are inversely correlated with atherogenic markers, while POPC’s role in atherosclerosis remains unclear .

Synthetic and Deuterated Variants :

Biophysical and Clinical Relevance

- Drug Delivery Systems : POPC’s fluidity makes it ideal for liposomal formulations, whereas DPPC’s rigidity is suited for sustained-release systems .

- Disease Biomarkers : Elevated PlsCho (18:1) correlates with cardiovascular risk, while POPC’s association with metabolic diseases is linked to PPARα dysregulation .

Vorbereitungsmethoden

Chemical Synthesis of POPC

Regioselective Esterification at the sn-2 Position

Chemical synthesis of POPC begins with the regioselective acylation of 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine (lyso-PC). Oleic anhydride serves as the acyl donor, with 4-dimethylaminopyridine (DMAP) catalyzing the reaction in anhydrous dichloromethane (DCM). This method achieves a 72% yield of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (1a ) after purification via flash column chromatography. Key challenges include minimizing acyl migration, which generates regioisomers like 1-oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine (OPPC). Nuclear magnetic resonance (NMR) and thin-layer chromatography (TLC) are employed to monitor reaction progress and confirm regiopurity.

Table 1: Reaction Conditions for sn-2 Esterification

| Parameter | Value |

|---|---|

| Catalyst | DMAP (0.66 mmol) |

| Solvent | Anhydrous DCM |

| Temperature | Room temperature |

| Reaction Time | 47 hours |

| Yield | 72% |

Limitations of Pure Chemical Synthesis

While efficient, chemical methods risk incomplete regiocontrol. For example, oleic anhydride-d₆₄ incorporation at the sn-2 position may yield 3.6% 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) due to acyl migration during synthesis. Gas chromatography with flame ionization detection (GC-FID) quantifies chain ratios post-transesterification, revealing palmitoyl:oleoyl ratios of 96.4:3.6 in deuterated POPC.

Enzymatic Synthesis of POPC

Lipase-Catalyzed sn-1 Position Modification

Enzymatic methods leverage the regioselectivity of lipases to modify the sn-1 position. Rhizomucor miehei lipase (RM lipase) hydrolyzes the sn-1 palmitoyl chain of 1a in 96% ethanol, producing 1-hydroxy-2-oleoyl-sn-glycero-3-phosphocholine (2a ) with 75% yield. Re-esterification with deuterated palmitic acid-d₃₁ in toluene (water activity ≤0.11) yields POPC-d₆₃, minimizing hydrolysis side reactions.

Table 2: Enzymatic Hydrolysis Parameters

| Parameter | Value |

|---|---|

| Enzyme | RM lipase (275 IUN/g) |

| Solvent | Ethanol (96%) |

| Temperature | Room temperature |

| Reaction Time | 2 hours |

| Yield | 75% |

Advantages of Biocatalytic Specificity

Enzymatic synthesis ensures near-complete regiopurity, as RM lipase exclusively targets the sn-1 position. This specificity avoids OPPC formation, a common issue in chemical routes. However, enzyme stability in organic solvents and water activity control remain critical for optimal yields.

Hybrid Chemoenzymatic Approaches

Three-Step Semisynthetic Protocol

A hybrid method combines chemical and enzymatic steps for high-purity POPC:

- Chemical esterification : Lyso-PC reacts with oleic anhydride-d₆₄ to form 1a .

- Enzymatic hydrolysis : RM lipase removes the sn-1 palmitoyl chain, yielding 2a .

- Re-esterification : 2a reacts with palmitic acid-d₃₁, producing POPC-d₆₃ with 96.4% purity.

This approach balances efficiency (chemical step) and specificity (enzymatic step), achieving deuterated POPC suitable for neutron scattering studies.

Table 3: Hybrid Method Performance Metrics

| Metric | Value |

|---|---|

| Total Yield | 57 mg from 174 mg 1a |

| Purity (POPC-d₆₃) | 96.4% |

| Byproducts (DPPC) | 3.6% |

Purification and Characterization Techniques

Industrial and Research Applications

Liposome Preparation

POPC forms unilamellar vesicles (113.3 nm diameter, PDI 0.10) for drug delivery systems. Mixed micelles with Triton X-100 (e.g., Tx:POPC 1:1) enhance enzyme accessibility in PLA₂ activity assays.

Table 4: POPC Assembly Characteristics

| Formulation | Z-Avg (nm) | PDI | Application |

|---|---|---|---|

| POPC Liposomes | 113.3 | 0.10 | Drug delivery |

| Tx:POPC 1:1 Micelles | 63.1 | 0.37 | PLA₂ activity assays |

Radiolabeling for Imaging

POPC liposomes co-formulated with NOTA analogues enable ⁶⁸Ga-labeling for positron emission tomography (PET), leveraging POPC’s biocompatibility and modular functionalization.

Q & A

Basic Research Questions

Q. What are the key structural characteristics of 1-Palmitoyl-2-oleoyl-sn-glycerol-3-phosphocholine, and how do they influence its function in membrane systems?

- Answer : This phospholipid features a sn-1 palmitoyl (16:0 saturated) chain and a sn-2 oleoyl (18:1 unsaturated) chain, with a phosphocholine headgroup. The asymmetry in acyl chain saturation modulates membrane fluidity: the saturated palmitoyl chain stabilizes lipid packing, while the unsaturated oleoyl chain introduces kinks, enhancing lateral mobility. These properties make it a critical component in liposome preparation and membrane protein studies, where bilayer fluidity impacts protein insertion and function .

- Methodological Insight : Fluorescence anisotropy or differential scanning calorimetry (DSC) can quantify membrane phase behavior. For example, liposomes prepared with 1-palmitoyl-2-oleoyl-sn-glycerol-3-phosphocholine are often mixed with cholesterol or other lipids to mimic native membrane environments .

Q. How is 1-Palmitoyl-2-oleoyl-sn-glycerol-3-phosphocholine synthesized, and what are the common challenges in achieving high purity?

- Answer : Synthesis typically involves esterification of 1-palmitoyl-2-hydroxy-sn-glycerol-3-phosphocholine with oleoyl chloride. A key challenge is the slow reaction kinetics, requiring prolonged reaction times (e.g., 120 hours) and HPLC monitoring to track progress. Low yields (58–84%) are common due to competing side reactions, such as symmetric diacyl-phosphatidylcholine formation .

- Methodological Insight : Reverse-phase HPLC with UV detection (205–215 nm) is used to resolve reaction intermediates. Purification via silica gel chromatography or preparative TLC ensures >95% purity, validated by NMR or mass spectrometry .

Q. What are the standard protocols for preparing liposomes using this compound?

- Answer : Liposomes are prepared by dissolving 1-palmitoyl-2-oleoyl-sn-glycerol-3-phosphocholine in chloroform, evaporating the solvent to form a lipid film, and hydrating with buffer (e.g., 1 M bicine, pH 8.5). Extrusion through polycarbonate membranes (100–200 nm pores) generates unilamellar vesicles. Fluorescent labeling (e.g., Rh-DHPE) enables tracking .

- Methodological Insight : Dynamic light scattering (DLS) confirms vesicle size distribution. For functional studies, lipid mixtures (e.g., 6:3:1 molar ratios with DOPE and cholesterol) mimic biological membranes .

Advanced Research Questions

Q. How does 1-Palmitoyl-2-oleoyl-sn-glycerol-3-phosphocholine interact with nuclear receptors like PPARα, and what methodologies are used to study these interactions?

- Answer : This phospholipid acts as an endogenous ligand for PPARα, a transcription factor regulating lipid metabolism. Binding assays (e.g., electrophoretic mobility shift assays) and reporter gene systems (luciferase under PPAR-responsive promoters) are used to quantify activation. Competitive binding studies with synthetic agonists (e.g., oleylethanolamide) reveal specificity .

- Methodological Insight : Recombinant PPARα (e.g., ab81925) expressed in E. coli is purified via GST affinity chromatography. Ligand-binding domains are analyzed using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What experimental approaches resolve contradictions in the role of ozonated derivatives on phospholipase A2 (PLA2) activity?

- Answer : Ozonation generates two products: PC-Criegee ozonide (alters membrane packing order) and PC-aldehyde (directly inhibits PLA2). Contradictions arise from differing experimental models (e.g., vesicle vs. cellular systems). To address this, researchers use:

- Membrane packing analysis : Laurdan fluorescence generalized polarization (GP) measures lipid order.

- Enzyme kinetics : PLA2 activity is assayed using radiolabeled substrates (e.g., -oleate) in vesicles with controlled lipid compositions .

Q. How does lipid composition affect the incorporation of this phospholipid into model membranes for structural studies of proteins?

- Answer : Incorporation efficiency depends on acyl chain compatibility. For example, 1-palmitoyl-2-oleoyl-sn-glycerol-3-phosphocholine is mixed with POPG (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol) to mimic bacterial membranes or cholesterol for eukaryotic systems. Asymmetric lipid distribution is achieved using nanodiscs or Langmuir-Blodgett monolayers .

- Methodological Insight : Solid-state - and -MAS NMR quantifies lipid-protein interactions. For CB2 receptor studies, molecular dynamics simulations with lipid bilayers (123 POPC + 38 2-AG molecules) predict ligand-binding conformations .

Data Contradiction Analysis

- Synthesis Yields : reports 58–84% yields despite extended reaction times, while claims 99% purity post-purification. This discrepancy highlights the need for rigorous quality control (e.g., HPLC, NMR) to distinguish between reaction efficiency and final product purity .

- PPARα Activation : While identifies 1-palmitoyl-2-oleoyl-sn-glycerol-3-phosphocholine as a PPARα ligand, its potency relative to synthetic agonists (e.g., fibrates) remains debated. Dose-response curves and gene knockout models (e.g., PPARα mice) clarify physiological relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.